molecular formula C28H31NO2 B027375 rac Lasofoxifene-d4 CAS No. 1126626-61-6

rac Lasofoxifene-d4

Cat. No.: B027375
CAS No.: 1126626-61-6
M. Wt: 417.6 g/mol
InChI Key: GXESHMAMLJKROZ-NXOFZFLXSA-N
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Description

rac Lasofoxifene-d4 is a deuterium-labeled isotopologue of Lasofoxifene, a selective estrogen receptor modulator (SERM) used in research and drug development. The compound features four deuterium atoms replacing hydrogen atoms, typically at metabolically vulnerable positions, to enhance stability and traceability in pharmacokinetic studies . Lasofoxifene itself is a nonsteroidal SERM with a molecular formula of $ C{29}H{31}NO_2 $, while the deuterated form (this compound) has a molecular weight increased by 4 atomic mass units due to the substitution of hydrogen ($ ^1\text{H} $) with deuterium ($ ^2\text{H} $) .

Deuterated compounds like this compound are critical in drug metabolism studies, enabling researchers to track absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques such as mass spectrometry . The "rac" designation indicates that the compound is a racemic mixture, containing both enantiomers of the molecule, which may influence its binding affinity and metabolic pathways .

Properties

CAS No.

1126626-61-6

Molecular Formula

C28H31NO2

Molecular Weight

417.6 g/mol

IUPAC Name

(5R,6S)-6-phenyl-5-[4-(1,1,2,2-tetradeuterio-2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1/i18D2,19D2

InChI Key

GXESHMAMLJKROZ-NXOFZFLXSA-N

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[C@H]2[C@H](CCC3=C2C=CC(=C3)O)C4=CC=CC=C4)N5CCCC5

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5

Synonyms

rel-(5R,6S)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]phenyl]-2-naphthalenol;  rac-(5R-cis)-5,6,7,8-Tetrahydro-6-phenyl-5-[4-[2-(1-pyrrolidinyl)ethoxy-d4]_x000B_phenyl]-2-naphthalenol; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Lasofoxifene

The primary distinction between rac Lasofoxifene-d4 and its non-deuterated counterpart lies in their metabolic stability. Deuterium substitution reduces the rate of cytochrome P450-mediated oxidation, extending the half-life of the compound and minimizing the formation of reactive metabolites . This property makes this compound particularly valuable in preclinical ADME studies, where isotopic labeling allows for accurate quantification without interference from endogenous molecules .

Other Deuterated SERMs

For example:

  • Deutetrabenazine (a deuterated version of Tetrabenazine) and Cenicriviroc-d4 are deuterated analogs developed to improve pharmacokinetic profiles. These compounds share similarities with this compound in their application for metabolic stability and tracer studies .

Non-Deuterated SERMs

Compared to classical SERMs like Tamoxifen and Raloxifene, Lasofoxifene exhibits distinct structural and functional properties.

Data Tables

Table 1: Key Properties of this compound vs. Non-Deuterated Lasofoxifene

Property This compound Lasofoxifene
Molecular Formula $ C{29}H{27}D4NO2 $ $ C{29}H{31}NO_2 $
Isotopic Purity ≥98% deuterated N/A
Primary Application ADME studies, tracer assays Therapeutic SERM activity
Metabolic Stability Enhanced via deuterium Subject to rapid oxidation
Regulatory Status Research use only Approved for clinical use

Table 2: Comparison with Other Isotope-Labeled Compounds

Compound Class Example Application Reference
Deuterated SERMs This compound Metabolic tracking
$ ^{14}\text{C} $-Labeled Drugs Carbon-14 labeled metabolites Radiolabeled ADME studies
Fluorescent Probes FITC/PE-conjugated antibodies Flow cytometry

Research Findings and Limitations

  • Advantages of Deuterium Labeling : this compound enables precise tracking of drug disposition without altering the pharmacological activity of the parent compound . This is critical for optimizing dosing regimens and identifying metabolic pathways.
  • Gaps in Evidence: The provided materials lack direct comparative studies between this compound and other SERMs or deuterated analogs.
  • Theoretical Benefits: Based on isotope labeling principles, this compound is expected to exhibit reduced hepatic clearance compared to non-deuterated Lasofoxifene, aligning with trends observed in other deuterated drugs like Deutetrabenazine .

Q & A

Q. How should researchers integrate conflicting spectral data for rac-Lasofoxifene-d4 into a cohesive analysis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier spectra. Cross-reference with computational simulations (DFT for <sup>1</sup>H/<sup>2</sup>H chemical shifts). Annotate discrepancies in supplemental materials and discuss potential causes (e.g., solvent polarity effects) .

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